N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a pyrrolidine ring, a fluoropyrimidine moiety, and a benzothiazole sulfonamide group
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluoropyrimidine and benzothiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .
Uniqueness
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential for biological activity, while the benzothiazole sulfonamide group contributes to its stability and reactivity .
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-21(15-12-4-2-3-5-14(12)25(23,24)20-15)11-6-7-22(9-11)16-13(17)8-18-10-19-16/h2-5,8,10-11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLIRCTWHJIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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